4μ8C
Overview
Description
4μ8C is a salicylaldehyde derivative . It is a potent and selective inhibitor of IRE1α RNase with an IC50 of 76 nM . It targets the K907 lysine residue in the RNase domain and affects IRE1α (endoplasmic reticulum to nucleus signaling 1) RNase activity . In vitro analysis has shown that 4μ8C can inhibit the release of insulin at high glucose levels .
Molecular Structure Analysis
The molecular formula of 4μ8C is C11H8O4 . Its average mass is 204.179 Da and its mono-isotopic mass is 204.042252 Da .
Physical And Chemical Properties Analysis
4μ8C has a density of 1.4±0.1 g/cm3, a boiling point of 398.3±42.0 °C at 760 mmHg, and a flash point of 162.6±21.4 °C . It has 4 H bond acceptors, 1 H bond donor, and 1 freely rotating bond .
Scientific Research Applications
Application in Insulin Secretion
Scientific Field: Endocrinology
Methods of Application: In the studies, insulin secretion was examined after 4μ8C treatment .
Application in IL-5 Inhibition
Methods of Application: In the studies, a mouse T helper (TH)2 cell line and differentiated human TH2 cells were treated with 4μ8C .
Results or Outcomes: The treatment resulted in inhibition of IL-5, but not IL-4, as measured by ELISA .
Application in Cancer Treatment
Methods of Application: In the studies, mice with a fibrotic hepatocellular carcinoma were treated with the IRE1α-inhibitor 4μ8C .
Results or Outcomes: The treatment reduced tumor burden and collagen deposition .
Safety And Hazards
Future Directions
properties
IUPAC Name |
7-hydroxy-4-methyl-2-oxochromene-8-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c1-6-4-10(14)15-11-7(6)2-3-9(13)8(11)5-12/h2-5,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHHSXOVIJWFQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50513352 | |
Record name | 7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-8-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50513352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde | |
CAS RN |
14003-96-4 | |
Record name | 7-Hydroxy-4-methyl-2-oxo-2H-1-benzopyran-8-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50513352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 14003-96-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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